

In Vitro Profile of Arq-736 (Filanesib): A Comparative Guide

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Compound of Interest

Compound Name: Arq-736

Cat. No.: B612217

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A comprehensive in vitro analysis of **Arq-736** (filanesib), a potent inhibitor of kinesin spindle protein (KSP), is presented below. Despite a thorough search of scientific literature, patent databases, and clinical trial registries, no publicly available information was found regarding "ARQ-680" or its relationship to **Arq-736** as an active metabolite. Therefore, a direct in vitro comparison between **Arq-736** and ARQ-680 cannot be provided. This guide focuses on the well-documented in vitro activities of **Arq-736**.

Arq-736, also known as filanesib or ARRY-520, is a highly selective and potent small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, an essential structure for proper chromosome segregation during cell division. By inhibiting KSP, **Arq-736** induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. This mechanism of action makes it a subject of significant interest in oncology research.

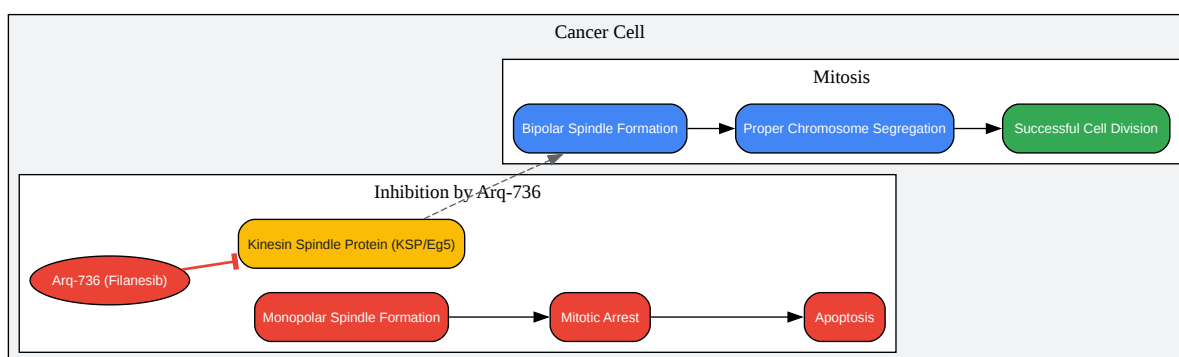
Quantitative In Vitro Activity of Arq-736

The in vitro potency of **Arq-736** has been demonstrated across various cancer cell lines. The following table summarizes key quantitative data from published studies.

Parameter	Cell Line	Value	Reference
IC50 (KSP ATPase Assay)	Human KSP	6 nM	[1][2][3]
EC50 (Anti-proliferative)	Various human and rodent tumor cell lines	0.4 nM - 14.4 nM	[1]
IC50 (Meningioma Cell Lines)	Anaplastic and benign meningioma cells	< 1 nM	[4]
Effect on Cell Viability (EOC Cells)	Type II Epithelial Ovarian Cancer (EOC) cells	Cytotoxic at 0.003 - 3 μ M (24-48h)	[1]

Mechanism of Action and Signaling Pathway

Arq-736 exerts its anti-tumor effects by specifically targeting the KSP motor protein. This inhibition disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent apoptosis.



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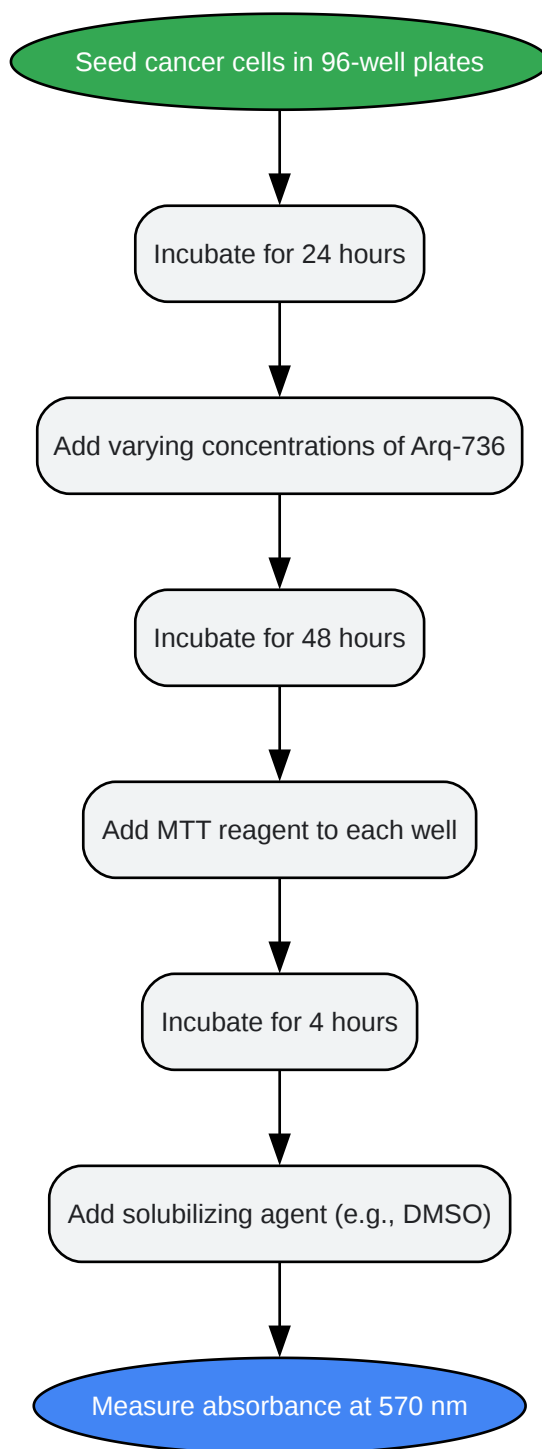
Caption: Mechanism of action of **Arq-736** (Filanesib).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key in vitro experiments used to characterize **Arq-736**.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of **Arq-736** on the viability and proliferation of cancer cells.



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Caption: Workflow for a typical MTT cell proliferation assay.

Protocol Details:

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **Arq-736** or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours.
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Formazan Formation:** The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are then used to calculate the concentration of **Arq-736** that inhibits cell growth by 50% (IC₅₀).

Immunofluorescence for Mitotic Spindle Analysis

This technique is used to visualize the effect of **Arq-736** on the mitotic spindle apparatus.

Protocol Details:

- **Cell Culture and Treatment:** Cells are grown on coverslips and treated with **Arq-736** or a vehicle control for a specified time (e.g., 24 hours).
- **Fixation and Permeabilization:** Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.
- **Immunostaining:** The cells are incubated with a primary antibody against α -tubulin to label the microtubules of the spindle. This is followed by incubation with a fluorescently-labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.

- Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
- Analysis: Cells are examined for the presence of bipolar spindles (in control cells) versus monopolar spindles (in **Arq-736**-treated cells), which are characteristic of KSP inhibition.

Conclusion

Arq-736 (filanesib) is a potent and selective KSP inhibitor with significant anti-proliferative activity in a variety of cancer cell lines in vitro. Its mechanism of action, which involves the disruption of mitotic spindle formation leading to cell cycle arrest and apoptosis, is well-characterized. While the user's request included a comparison with an active metabolite, ARQ-680, no information on this compound is available in the public domain. The data and protocols presented here provide a comprehensive overview of the in vitro profile of **Arq-736** for researchers in the field of drug development.

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